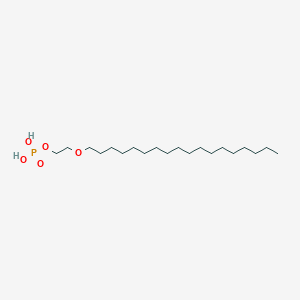![molecular formula C11H13NO B1600753 2-Amino-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-on CAS No. 3470-55-1](/img/structure/B1600753.png)
2-Amino-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-on
Übersicht
Beschreibung
2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with the molecular formula C11H13NO It is a derivative of benzosuberone and features a unique structure that includes an amino group and a ketone group within a seven-membered ring system
Wissenschaftliche Forschungsanwendungen
2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and can be used in studies involving reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: Used in the synthesis of materials with specific optical or electronic properties.
Wirkmechanismus
Target of Action
The primary targets of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7Similar compounds have been used in the development of positron emission tomography (pet) imaging agents for the glun2b subunits of the n-methyl-d-aspartate receptor (nmdar), a key therapeutic target for several neurological disorders .
Mode of Action
The specific mode of action of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7It’s plausible that it may interact with its targets through hydrogen bonding, as seen with similar compounds .
Biochemical Pathways
The biochemical pathways affected by 2-Amino-6,7,8,9-tetrahydro-5H-benzo7
Pharmacokinetics
Details regarding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7Its molecular weight (17523 g/mol) and predicted properties such as melting point (113-114 °C), boiling point (3701±310 °C), and density (1146±006 g/cm3) may influence its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. It is recommended to store this compound under inert gas (nitrogen or Argon) at 2–8 °C . Light exposure should be minimized to maintain stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves the reaction of cycloheptanone with malononitrile and an aromatic aldehyde in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in tetrahydrofuran (THF) under reflux conditions . This multicomponent reaction yields the desired compound with excellent efficiency and simplicity.
Industrial Production Methods
While specific industrial production methods for 2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted amines depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo 7annulene-1,3-dicarbonitriles : These compounds share a similar core structure but have additional functional groups that can alter their chemical properties and applications .
- 2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-yl : This compound has a methoxy group, which can influence its reactivity and interactions .
Uniqueness
2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific combination of an amino group and a ketone group within a seven-membered ring system. This structure provides distinct chemical reactivity and potential for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-amino-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-9-5-6-10-8(7-9)3-1-2-4-11(10)13/h5-7H,1-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQHEIVMOVOUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457896 | |
| Record name | 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-55-1 | |
| Record name | 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrrolo[1,2-a]pyrazine](/img/structure/B1600676.png)
![7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1600677.png)









